molecular formula C9H15F2NO2 B12838131 (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid

Cat. No.: B12838131
M. Wt: 207.22 g/mol
InChI Key: LXHJNUVCXGOEQF-ZETCQYMHSA-N
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Description

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid is unique due to its specific chiral center and the presence of the difluorocyclohexyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid

InChI

InChI=1S/C9H15F2NO2/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7H,1-5,12H2,(H,13,14)/t7-/m0/s1

InChI Key

LXHJNUVCXGOEQF-ZETCQYMHSA-N

Isomeric SMILES

C1CC(CCC1C[C@@H](C(=O)O)N)(F)F

Canonical SMILES

C1CC(CCC1CC(C(=O)O)N)(F)F

Origin of Product

United States

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